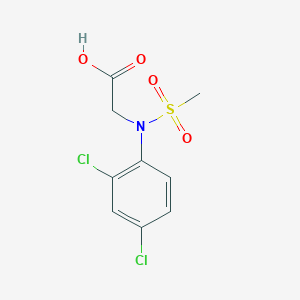

N-methylindoline-2-carboxamide

Overview

Description

N-methylindoline-2-carboxamide is a chemical compound that is structurally related to various carboxamide derivatives. These derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some general characteristics of this compound.

Synthesis Analysis

The synthesis of carboxamide derivatives can be achieved through various methods. For instance, niobium pentachloride has been used to convert carboxylic acids to the corresponding carboxamides under mild conditions, as demonstrated in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Additionally, N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate has been employed in the synthesis of quinoline-2-carboxamide derivatives for potential radioligand applications . These methods highlight the versatility in synthesizing carboxamide derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of the carboxamide group (-CONH2) attached to an aromatic or heteroaromatic ring. X-ray crystallography and spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize these compounds . For example, the compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was characterized using these techniques, revealing internal hydrogen bonding that contributes to the rigidity of the molecule . Similar analytical methods would be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, including nucleophilic ring opening of cyclic imidates to form secondary carboxamides with substituted alkyl groups on the nitrogen atom . The reactivity of the carboxamide group and the adjacent aromatic system can lead to the formation of complex structures, as seen in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which are potent and selective inhibitors of HDAC11 . These reactions are indicative of the potential chemical transformations that this compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, the melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be in the range of 164.9°C–165.8°C . The presence of substituents on the aromatic ring and the nature of the carboxamide group can significantly affect these properties. The specific radioactivity and radiochemical purity are also critical parameters for radiolabeled carboxamide derivatives used in PET imaging . These properties would need to be determined for this compound to understand its potential applications.

Scientific Research Applications

Radioligand Development for PET Imaging

N-methylindoline-2-carboxamide derivatives have been explored as potential radioligands for positron emission tomography (PET) imaging. A study by Matarrese et al. (2001) developed novel quinoline-2-carboxamide derivatives labeled with carbon-11, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with PET. These radioligands demonstrated high specific binding to PBR in various organs including the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Aromatic Stabilization Energies

The study of equilibrium acidities in DMSO for cyclic carboxamides, thiocarboxamides, esters, and sulfones by Bordwell and Fried (1991) included N-methylindolin-2-one. This research estimated the aromatic stabilization energies (ASEs) of anions formed from these compounds, providing valuable insights into their chemical properties and potential applications (Bordwell & Fried, 1991).

Anti-Inflammatory Properties

Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and related compounds. Their study demonstrated significant in vivo anti-inflammatory properties of peripheral benzodiazepine receptor ligands, suggesting potential therapeutic applications (Torres et al., 1999).

Inhibitors for HDAC11

The development of N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 was reported by Martin et al. (2018). These inhibitors have shown promise for therapeutic applications in oncology and inflammation (Martin et al., 2018).

Mechanism of Action

Target of Action

N-methylindoline-2-carboxamide has been identified as an inhibitor of Trypanosoma brucei, a parasite responsible for human African trypanosomiasis . This suggests that the primary targets of this compound are likely to be key proteins or enzymes within this organism.

Mode of Action

It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner, leading to inhibition of their function.

Biochemical Pathways

Given its inhibitory action on trypanosoma brucei, it’s likely that the compound affects pathways crucial for the survival and proliferation of this organism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been reported to be excellent

Result of Action

This compound has demonstrated potent antiproliferative activity, suggesting that it inhibits the growth and replication of its target organisms . In addition, it has shown cytotoxic activities against certain types of cells .

Future Directions

Biochemical Analysis

Biochemical Properties

N-methylindoline-2-carboxamide has been found to interact with a variety of enzymes and proteins. The presence of a carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, indole derivatives have been found to exhibit antitubercular and cytotoxic activities against certain strains of Mycobacterium tuberculosis and pediatric glioblastoma multiforme (GBM) cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the mycobacterial membrane protein large 3 transporter (MmpL3). When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of carbohydrates, lipids, and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for this compound have not been identified, it’s likely that it interacts with various cellular components to be distributed within cells .

properties

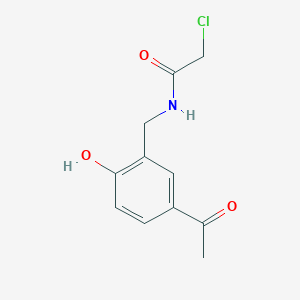

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHDHWVXAOSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)